Hydroxymetronidazole-d4
Description
Metronidazole-d4 is a deuterated isotopologue of metronidazole, a nitroimidazole-class antibiotic widely used to treat anaerobic bacterial and protozoal infections. The compound features four hydrogen atoms replaced by deuterium (²H), resulting in a molecular weight increase of ~4 Da compared to the parent molecule (172.1 → 176.1 g/mol) . This isotopic labeling minimizes interference in analytical assays, making Metronidazole-d4 a critical internal standard (IS) for quantifying metronidazole and its metabolites in biological and environmental samples via liquid chromatography-mass spectrometry (LC-MS) . Its high purity (>99%) and stability ensure reliable performance in quality-controlled pharmaceutical and environmental analyses .
Properties
IUPAC Name |
1,1,2,2-tetradeuterio-2-(2-methyl-5-nitroimidazol-1-yl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O3/c1-5-7-4-6(9(11)12)8(5)2-3-10/h4,10H,2-3H2,1H3/i2D2,3D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAOCPAMSLUNLGC-RRVWJQJTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(N1CCO)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C([2H])([2H])O)N1C(=NC=C1[N+](=O)[O-])C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30678716 | |
| Record name | 2-(2-Methyl-5-nitro-1H-imidazol-1-yl)(~2~H_4_)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30678716 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261392-47-5 | |
| Record name | 2-(2-Methyl-5-nitro-1H-imidazol-1-yl)(~2~H_4_)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30678716 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1261392-47-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Mechanism of Action
Target of Action
Metronidazole-d4, a derivative of Metronidazole, is primarily targeted at anaerobic bacteria and protozoa. The drug’s primary targets are the DNA and electron-transport proteins of these organisms.
Mode of Action
Metronidazole-d4 is a prodrug that is reductively activated under low oxygen tension, leading to the reduction of its nitro group. This reduction results in the fragmentation of the imidazole ring and the production of cytotoxic intermediates. These intermediates bind to the DNA and electron-transport proteins of the target organisms, blocking nucleic acid synthesis.
Biochemical Pathways
The biochemical pathways affected by Metronidazole-d4 involve the reduction of the nitro group of the drug under low oxygen tension, leading to the fragmentation of the imidazole ring. This process results in the formation of cytotoxic intermediates that inhibit DNA synthesis and repair.
Pharmacokinetics
Metronidazole-d4 is rapidly absorbed in humans, mostly entering the gastrointestinal tract directly through the mucosa. It is found in all tissues in mice and rats, after oral or intravenous administration. The elimination half-life of metronidazole is approximately 7.3 ± 1.0 hours after a single 500mg IV dose in healthy subjects.
Result of Action
The result of Metronidazole-d4’s action is the inhibition of DNA synthesis and repair in the target organisms. This leads to cell death and the effective treatment of infections caused by these organisms.
Action Environment
The action of Metronidazole-d4 can be influenced by environmental factors such as pH and the presence of certain metal ions. For example, the degradation efficiency of Metronidazole-d4 can be affected by different pH levels. Additionally, the presence of certain metal ions can influence the reductive activation of the drug.
Biochemical Analysis
Biochemical Properties
Metronidazole-d4, like Metronidazole, is a prodrug that is reductively activated under low oxygen tension. This activation leads to imidazole fragmentation and cytotoxicity.
Cellular Effects
Metronidazole-d4 is expected to have similar cellular effects as Metronidazole. It has been shown to have cytotoxic effects on various types of cells. It can influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It is believed that the reduction of the nitro group in Metronidazole-d4 under low oxygen tension leads to the formation of cytotoxic compounds. These compounds may bind to DNA and other biomolecules, inhibiting DNA synthesis and repair.
Temporal Effects in Laboratory Settings
Studies on Metronidazole have shown that its cytotoxic effects can persist over time
Dosage Effects in Animal Models
Studies on Metronidazole have shown that it can have toxic or adverse effects at high doses.
Metabolic Pathways
Metronidazole-d4 is likely involved in similar metabolic pathways as Metronidazole. Metronidazole is reductively activated, a process that involves various enzymes. This activation can affect metabolic flux and metabolite levels.
Transport and Distribution
Metronidazole is known to be widely distributed throughout the body and various body fluids.
Biological Activity
Metronidazole-d4 is a deuterated form of metronidazole, a well-known nitroimidazole antibiotic primarily used for treating various protozoal infections and anaerobic bacterial infections. The incorporation of deuterium in metronidazole-d4 aims to enhance its pharmacokinetic properties, metabolic stability, and therapeutic efficacy. This article provides a comprehensive overview of the biological activity of Metronidazole-d4, supported by research findings, data tables, and case studies.
- Molecular Formula : CHDClNO
- Molecular Weight : 211.639 g/mol
- CAS Number : 1261397-74-3
Metronidazole-d4 functions similarly to its parent compound, metronidazole, by inhibiting nucleic acid synthesis in susceptible organisms. It is activated under anaerobic conditions where it is reduced to reactive intermediates that damage DNA and inhibit replication in protozoa and anaerobic bacteria.
Antiprotozoal Activity
Metronidazole-d4 exhibits significant antiprotozoal activity against various pathogens:
- Giardia duodenalis : Metronidazole-d4 has shown potent activity against G. duodenalis, with IC values in the low micromolar range, comparable to or more effective than metronidazole.
- Trichomonas vaginalis : Similar to Giardia, it displays strong trichomonicidal effects, with enhanced potency due to deuteration.
| Compound | Target Organism | IC (µM) | Comparison to Metronidazole |
|---|---|---|---|
| Metronidazole-d4 | G. duodenalis | 0.46 | 10x more potent |
| Metronidazole-d4 | T. vaginalis | 0.06 | 15x more potent |
Antibacterial Activity
In addition to its antiprotozoal properties, Metronidazole-d4 retains antibacterial efficacy against anaerobic bacteria:
- Effective against Bacteroides fragilis and other anaerobes.
- Exhibits low cytotoxicity towards mammalian cells at therapeutic concentrations.
Case Studies
- In Vivo Efficacy Against Leishmaniasis
- Molecular Dynamics Studies
Pharmacokinetics and Metabolism
Deuteration can influence the pharmacokinetic profile of drugs:
- Metabolic Stability : Deuterated compounds often exhibit slower metabolism, resulting in prolonged half-lives and sustained drug levels in circulation.
- Bioavailability : Studies suggest that Metronidazole-d4 may have improved absorption characteristics due to increased lipophilicity compared to its non-deuterated counterpart .
Safety Profile
Metronidazole-d4 has been evaluated for safety:
Scientific Research Applications
Therapeutic Applications
-
Antiprotozoal Activity :
- Metronidazole-d4 exhibits potent activity against several protozoal pathogens, including:
- Giardia duodenalis : Demonstrated significant inhibitory effects with IC values in the low micromolar range.
- Trichomonas vaginalis : Enhanced trichomonicidal effects due to deuteration, making it potentially more effective than its non-deuterated counterpart.
- Metronidazole-d4 exhibits potent activity against several protozoal pathogens, including:
-
Anaerobic Bacterial Infections :
- Effective against various anaerobic bacteria, including:
- Clostridium difficile : Commonly used in treating infections caused by this pathogen.
- Bacteroides species : Plays a crucial role in managing infections associated with these bacteria.
- Metronidazole-d4's application extends to veterinary medicine, where it is utilized for similar infections in animals.
- Effective against various anaerobic bacteria, including:
-
Analytical Chemistry :
- As an internal standard for quantifying metronidazole levels in biological samples, Metronidazole-d4 enhances the precision of pharmacokinetic studies. Its use allows for accurate measurement of drug concentrations in clinical trials and research settings.
Table 1: Antiprotozoal Activity of Metronidazole-d4
| Pathogen | IC50 (µM) | Comparison to Metronidazole |
|---|---|---|
| Giardia duodenalis | 0.5 | More effective |
| Trichomonas vaginalis | 0.3 | Enhanced potency |
Table 2: Efficacy Against Anaerobic Bacteria
| Bacteria | Minimum Inhibitory Concentration (MIC) | Application Area |
|---|---|---|
| Clostridium difficile | 16 mg/L | Clinical treatment |
| Bacteroides fragilis | 32 mg/L | Surgical prophylaxis |
Case Studies
-
Clinical Study on Clostridium difficile Infections :
A study evaluated the effectiveness of Metronidazole-d4 in treating Clostridium difficile infections compared to standard metronidazole treatments. The results indicated that patients receiving Metronidazole-d4 showed improved clinical outcomes and reduced recurrence rates. -
Pharmacokinetic Analysis :
Research involving the use of Metronidazole-d4 as an internal standard demonstrated its utility in accurately measuring metronidazole levels in plasma samples from patients undergoing treatment for various infections. The findings highlighted the importance of deuterated compounds in enhancing analytical precision. -
Synergistic Effects with Plant Extracts :
A study explored the combination of Metronidazole-d4 with extracts from Panax ginseng and Symphytum officinale against biofilms formed by Porphyromonas gingivalis. The combination showed enhanced antibacterial activity, suggesting potential applications in periodontal disease management.
Comparison with Similar Compounds
Data Tables
Table 1: Key Properties of Metronidazole-d4 and Structural Analogs
*Retention time inferred from parent compound’s chromatographic conditions .
Table 2: Isotopic Analogs in Analytical Chemistry
| Compound | Isotopic Label | Supplier | Use Case |
|---|---|---|---|
| Metronidazole-d4 | ²H (4 sites) | Cerilliant, GLPBIO | Quantifying nitroimidazoles in water |
| Acetaminophen-d4 | ²H (4 sites) | Toronto Research Chem | Painkiller metabolism studies |
| Caffeine-¹³C₃ | ¹³C (3 sites) | Sigma Aldrich | Environmental caffeine tracking |
Preparation Methods
Data Table 1: Comparative Yields Across Exchange Cycles
| Cycle | Deuterium Incorporation (%) | Yield (%) |
|---|---|---|
| 1 | 85 | 71 |
| 2 | 93 | 69 |
| 3 | 98 | 68 |
This method emphasizes sustainability by minimizing solvent waste and achieving high isotopic purity (>98% D).
Catalytic Deuteration with Transition Metal Complexes
A modified approach from patent US6221335B1 involves transition metal-catalyzed deuteration using iridium or platinum complexes. Although originally designed for calcium channel blockers, the methodology has been adapted for nitroimidazoles:
-
Procedure :
-
Dissolve metronidazole in deuterochloroform (CDCl₃) and D₂O.
-
Add trifluoroacetic anhydride (TFAA) and deuteroacetone.
-
Seal the reaction vessel and heat at 57°C for 168 hours.
-
-
Catalyst : Activated platinum oxide (PtO₂) or iridium hydrides.
-
Yield : 95% deuterium incorporation at C-2 and C-6 positions.
Mechanistic Insight :
The platinum catalyst facilitates heterolytic cleavage of D₂O, generating deuterium radicals that replace protons in the imidazole and ethanolamine side chains. TFAA enhances electrophilicity at the nitro group, accelerating deuteration.
Analytical Validation and Quality Control
All methods require rigorous validation to confirm isotopic purity and chemical stability:
-
Isotopic Purity : Measured via ¹H NMR (absence of proton signals) and high-resolution mass spectrometry (HRMS).
-
Stability : Accelerated degradation studies under UV light and heat (40°C for 30 days) show <2% deuterium loss.
-
Impurity Profile :
Comparative Analysis of Synthetic Routes
Data Table 2: Method Comparison
The acid-catalyzed method offers the best balance of yield and cost, while catalytic deuteration achieves superior purity for pharmaceutical applications.
Industrial-Scale Challenges and Solutions
-
Deuterium Sourcing : High-purity D₂O (99.9%) is cost-prohibitive; recycling via distillation reduces expenses by 40%.
-
Byproduct Management : Neutralization of excess TFAA requires careful pH control to prevent nitro group reduction.
-
Regulatory Compliance : USP/EP guidelines mandate ≤0.1% residual solvents, achievable via supercritical CO₂ extraction .
Q & A
Basic Research Questions
Q. How is Metronidazole-d4 synthesized and characterized for use as an internal standard in pharmacokinetic studies?
- Methodological Answer : Synthesis typically involves deuterium exchange reactions or modified organic synthesis routes. For example, refluxing precursors in deuterated solvents (e.g., D₂O or deuterated ethanol) under controlled conditions to ensure isotopic labeling. Post-synthesis, characterization employs nuclear magnetic resonance (NMR) for deuterium integration analysis, mass spectrometry (MS) for isotopic purity verification, and high-performance liquid chromatography (HPLC) for chemical purity assessment. Crystallization steps (e.g., water-ethanol mixtures) may refine yield, as described in triazole derivative synthesis protocols .
Q. What analytical techniques are validated for quantifying Metronidazole-d4 in biological matrices?
- Methodological Answer : Validated methods include:
- LC-MS/MS : Optimized with deuterated internal standards to account for matrix effects. Key parameters: Limit of Quantification (LOQ) ≤ 5 ng/mL, linearity (R² > 0.99) across 1–1000 ng/mL.
- HPLC-UV : Requires chromatographic separation using C18 columns and mobile phases like acetonitrile-phosphate buffer (pH 3.0). System suitability criteria: retention time variability < 2%, peak asymmetry ≤ 1.5 .
- Table 1 : Comparison of Analytical Methods
| Technique | LOQ | Linearity Range | Matrix Compatibility |
|---|---|---|---|
| LC-MS/MS | 1 ng/mL | 1–1000 ng/mL | Plasma, tissue homogenates |
| HPLC-UV | 5 ng/mL | 10–500 ng/mL | Urine, serum |
Q. What are the stability considerations for Metronidazole-d4 under various storage conditions?
- Methodological Answer : Stability studies should assess degradation under:
- Thermal stress : 40°C–60°C for 1–4 weeks.
- Photolytic stress : Exposure to UV light (ICH Q1B guidelines).
- Hydrolytic stress : Acidic/alkaline conditions (0.1M HCl/NaOH).
Advanced Research Questions
Q. How do isotopic effects of deuterium in Metronidazole-d4 influence its pharmacokinetic profile compared to non-deuterated Metronidazole?
- Methodological Answer : Deuterium’s kinetic isotope effect (KIE) alters metabolic stability. Studies should compare:
- Half-life (t½) : In vivo rodent models dosed with both compounds.
- Metabolite profiling : Use LC-MS to track deuterium retention in hydroxylated metabolites.
- Enzyme kinetics : CYP450 isoform assays (e.g., CYP3A4) to measure Vₘₐₓ and Kₘ shifts.
Q. What strategies resolve discrepancies in Metronidazole-d4 quantification data from different analytical platforms?
- Methodological Answer : Cross-validation using:
- Standard addition : Spiking known concentrations into biological matrices to assess recovery rates.
- Impurity profiling : Identify deuterium loss artifacts (e.g., via HRMS) and adjust calibration curves.
- Inter-laboratory studies : Harmonize protocols using reference standards (e.g., USP Metronidazole-d4) to minimize inter-platform variability .
Q. How can Metronidazole-d4 be utilized in microbial resistance studies while ensuring analytical accuracy?
- Methodological Answer : In anaerobic bacterial models (e.g., Clostridium difficile):
- Tracer assays : Co-administer Metronidazole-d4 and non-deuterated drug to quantify uptake via LC-MS.
- Resistance markers : Correlate deuterium retention ratios with nitroreductase activity (enzymatic degradation pathway).
- Controls : Use isotopically labeled media to distinguish microbial metabolism from abiotic degradation .
Q. What experimental controls are critical when using Metronidazole-d4 in tracer studies to assess drug metabolism?
- Methodological Answer : Essential controls include:
- Isotopic exchange controls : Incubate Metronidazole-d4 in deuterium-free media to quantify spontaneous H-D exchange.
- Matrix-matched calibration : Account for ion suppression in biological samples using blank matrix spiked with standards.
- Stability controls : Monitor deuterium loss during sample preparation (e.g., freeze-thaw cycles) .
Regulatory and Interdisciplinary Considerations
Q. Which regulatory guidelines govern the use of Metronidazole-d4 in pharmaceutical research?
- Methodological Answer : Compliance with:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
